molecular formula C16H17N3O4S B5042589 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine CAS No. 6102-94-9

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine

Cat. No.: B5042589
CAS No.: 6102-94-9
M. Wt: 347.4 g/mol
InChI Key: LWMVTSYZEHUUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonyl group and a piperazine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 1-(3-Amino-benzenesulfonyl)-4-phenyl-piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenyl group.

Scientific Research Applications

1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects. The sulfonyl group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    1-(3-Nitro-benzenesulfonyl)-aziridine: Similar structure but with an aziridine ring instead of a piperazine ring.

    1-Benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Contains a tetrahydroquinoline ring instead of a piperazine ring.

    3-Nitrobenzenesulfonyl chloride: Precursor used in the synthesis of various sulfonyl compounds.

Uniqueness: 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine is unique due to its combination of a nitro group, sulfonyl group, and piperazine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-19(21)15-7-4-8-16(13-15)24(22,23)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMVTSYZEHUUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293427
Record name 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-94-9
Record name 1-(3-Nitro-benzenesulfonyl)-4-phenyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.